molecular formula C12H17BrClN B2446051 1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride CAS No. 1955530-44-5

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride

Cat. No. B2446051
CAS RN: 1955530-44-5
M. Wt: 290.63
InChI Key: XEARXANASIJKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17BrClN. It has a molecular weight of 290.63 . The IUPAC name for this compound is 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride is 1S/C12H16BrN.ClH/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12;/h4-7H,1-3,8-9,14H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Inhibition of Serotonin Uptake

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride demonstrates significant applications in inhibiting serotonin uptake. Fuller et al. (1978) studied its analog, 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, and found it to be a potent antagonist of serotonin depletion in rats and mice, indicating its role in regulating serotonin-related functions (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).

Chemical Synthesis and Reactions

This compound is significant in various chemical synthesis processes. Lygin and Meijere (2009) reported that o-Bromophenyl isocyanide, a related compound, reacts with primary amines to produce 1-substituted benzimidazoles, highlighting its utility in organic synthesis (Lygin & Meijere, 2009). Bauld et al. (1996) also demonstrated the use of tris(4-bromophenyl)aminium hexachloroantimonate in cation radical polymerization, signifying its potential in polymer science (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).

Bromo-Amination Reactions

Fujioka et al. (2006) explored the use of this compound in intramolecular bromo-amination reactions, highlighting its role in the asymmetric synthesis of gamma-lycorane (Fujioka, Murai, Ohba, Hirose, & Kita, 2006).

Amide Derivative Synthesis

Yang et al. (2017) demonstrated the efficient synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine and related amide derivatives, indicating its importance in the creation of novel chemical compounds (Yang, Ouyang, Sun, Wang, Zhu, Tan, Wang, & Hong, 2017).

Material Science Applications

Kagathara and Parsania (2001) used halogenated bisphenol-C resins, including derivatives of 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride, to investigate the mechano-electrical properties and chemical resistance of epoxy laminates, showing its applicability in material science (Kagathara & Parsania, 2001).

Chemical Reaction Kinetics

Studies like Castro et al. (2001) on the kinetics and mechanisms of thionocarbonate reactions with alicyclic amines showcase the role of 1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride and similar compounds in understanding reaction dynamics (Castro, Leandro, Quesieh, & Santos, 2001).

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-bromophenyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12;/h4-7H,1-3,8-9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEARXANASIJKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride

CAS RN

1955530-44-5
Record name 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.